molecular formula C5H3FN4 B2395568 3-Azido-5-fluoropyridine CAS No. 1309469-10-0

3-Azido-5-fluoropyridine

Cat. No.: B2395568
CAS No.: 1309469-10-0
M. Wt: 138.105
InChI Key: QIFMULOIIGQNAU-UHFFFAOYSA-N
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Description

3-Azido-5-fluoropyridine is a chemical compound with the molecular formula C5H3FN4 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The reactions of 3-cyanotetrafluoropyridine and tetrachloro-3-trifluoromethylpyridine with sodium azide lead to the corresponding 2,4,6-triazido-5-cyano-3-fluoropyridine and 2,4,6-triazido-5-chloro-3-trifluoromethylpyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 5-position and an azido group at the 3-position . The molecular formula is C5H3FN4, with an average mass of 138.102 Da and a monoisotopic mass of 138.034180 Da .


Chemical Reactions Analysis

The reaction of arynes, the substituent at the 3-position exerts a significant influence on the regioselectivity of the reaction with arynophiles . An inductively electron-withdrawing alkoxy group, for example, makes aryne carbon at the 1-position more electrophilic than the carbon at the 2-position, allowing the more nucleophilic moiety in arynophiles to attack the 1-position selectively .


Physical and Chemical Properties Analysis

Fluoropyridines, such as this compound, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

1. Synthesis of 1,2,3-Triazoles

3-Azido-5-fluoropyridine has been used in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloadditions with alkynes in ionic liquids. This method has shown good yields and regioselectivities in producing 1,4,5-trisubstituted [1,2,3]-triazoles, a class of compounds with various potential applications in chemistry and pharmaceuticals (Zhong & Guo, 2010).

2. Antiviral Activity

Research on analogues of pyrimidine deoxyribonucleosides, including this compound derivatives, has shown significant antiviral activity against human immunodeficiency virus (HIV-1, HTLV-III/LAV) in human peripheral blood mononuclear cells. These studies are essential for developing new therapeutic agents against viral infections (Lin et al., 1988).

3. Positron Emission Tomography (PET) Imaging

This compound derivatives have been synthesized for applications in medical imaging, specifically in Positron Emission Tomography (PET). These derivatives can help in imaging specific biological targets and processes, expanding the capabilities of PET in medical diagnostics and research (Abreu Diaz et al., 2020).

4. Study of High-Spin Intermediates

The photolysis of this compound compounds has been studied to understand the formation of high-spin intermediates, such as triplet mononitrenes and quintet dinitrenes. These studies are crucial in physical chemistry and material sciences for developing new materials with unique electronic properties (Chapyshev et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized based on compounds previously reported, and their antibacterial activity was investigated . All these results indicate that these 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have the potential to be developed into novel candidates for the treatment of gram-positive bacterial infections .

Properties

IUPAC Name

3-azido-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFMULOIIGQNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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